Methyl 3-chloropropionate

Descripción

The exact mass of the compound Methyl 3-chloropropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70171. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-chloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

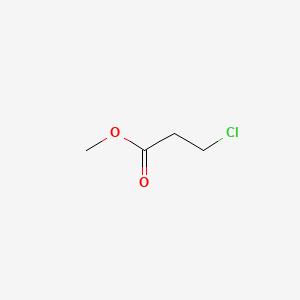

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGJIACHBCQSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208717 | |

| Record name | Methyl 3-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-87-2 | |

| Record name | Propanoic acid, 3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLOROPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26QX2IUU36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-chloropropionate chemical structure and formula

An In-Depth Technical Guide to Methyl 3-Chloropropionate

Introduction

Methyl 3-chloropropionate, with the IUPAC name methyl 3-chloropropanoate, is an organic compound classified as a halogenated ester.[1][2] It is a colorless to pale yellow liquid with a characteristic pungent odor.[1][3] This chemical serves as a crucial intermediate in various organic syntheses, particularly in the production of pharmaceuticals and agrochemicals.[3][4] Its utility also extends to being an ingredient in perfumes, cosmetics, and flavors.[5] Due to its reactivity, it is a valuable building block for creating more complex molecules.[3]

Chemical Structure and Formula

The chemical structure and formula of methyl 3-chloropropionate provide the foundation for understanding its physical and chemical properties. The molecule consists of a propionate group where a chlorine atom is substituted at the third carbon, and a methyl ester group.

Physicochemical Properties

The quantitative physicochemical properties of methyl 3-chloropropionate are summarized in the table below. These properties are essential for its handling, application in reactions, and purification processes.

| Property | Value | Source(s) |

| Molecular Weight | 122.55 g/mol | [1][2][4][6] |

| Density | 1.1861 g/cm³ at standard conditions | [1][5] |

| Boiling Point | 153-156 °C | [5][6] |

| Flash Point | 40 °C / 331.2 °C (Note: significant discrepancy in reported values) | [1][5][6] |

| Refractive Index | ~1.4263 (estimate) | [1][5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |

| Vapor Pressure | 1.7 x 10⁻¹⁵ mmHg at 25°C | [1][5] |

Experimental Protocols: Synthesis

Several methods are employed for the synthesis of methyl 3-chloropropionate, ranging from classic esterification to more advanced protocols.

Fischer Esterification of 3-Chloropropionic Acid

This is a direct and fundamental method for synthesizing methyl 3-chloropropionate.[4]

-

Principle: The reaction involves the esterification of 3-chloropropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[4][7] The reaction is driven to completion by heating the mixture.[4]

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloropropionic acid and methanol.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the mixture is typically neutralized and extracted with an organic solvent.

-

The crude ester is then purified, commonly via vacuum distillation, to remove unreacted starting materials and byproducts.[4]

-

Synthesis via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive intermediate, the acyl chloride.[4]

-

Principle: 3-Chloropropionic acid is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-chloropropionyl chloride. This highly reactive acyl chloride then readily reacts with methanol to yield the final ester product.[4]

-

Advantages: This route often results in high reaction efficiency, and the gaseous byproducts (SO₂ and HCl) are easily removed.[4]

-

Detailed Protocol:

-

Carefully add thionyl chloride to 3-chloropropionic acid, often in an inert solvent. The reaction is typically exothermic and produces gas.

-

Once the formation of 3-chloropropionyl chloride is complete, methanol is added to the reaction mixture.

-

The reaction is usually rapid and exothermic.

-

The resulting methyl 3-chloropropionate is then purified from the reaction mixture, typically by distillation.

-

Key Chemical Reactions

Methyl 3-chloropropionate's structure, featuring both an ester group and an alkyl halide, allows it to participate in several important reactions.

Nucleophilic Substitution

The chlorine atom on the primary carbon makes the molecule a good substrate for Sₙ2 reactions.[4]

-

Mechanism: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion, which serves as a good leaving group.[4] This allows for the introduction of a wide variety of functional groups.

Hydrolysis

Like other esters, methyl 3-chloropropionate can be hydrolyzed back to its parent carboxylic acid and alcohol.

-

Base-Mediated Hydrolysis: This reaction is typically performed with a strong base like sodium hydroxide. The process is effectively irreversible because the final proton transfer step, where the strong base methoxide deprotonates the newly formed 3-chloropropionic acid, drives the reaction to completion.[4] The kinetics are generally second-order.[4]

References

- 1. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 2. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 6001-87-2,3-CHLOROPROPIONIC ACID METHYL ESTER | lookchem [lookchem.com]

- 4. Methyl 3-chloropropionate | 6001-87-2 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 7. CN1696105A - Method for preparing (2-methyl)3-ester chloropropionic acid - Google Patents [patents.google.com]

Methyl 3-chloropropionate (CAS 6001-87-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropropionate, with the CAS number 6001-87-2, is a halogenated ester of significant interest in organic synthesis. It serves as a versatile C3 synthon, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its reactivity, stemming from the presence of both an ester functional group and a primary alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, key chemical reactions, and applications of Methyl 3-chloropropionate, tailored for professionals in research and development.

Physicochemical Properties

Methyl 3-chloropropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[4][5] It is soluble in common organic solvents like ethanol and ether, while exhibiting limited solubility in water.[1] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6001-87-2 | [4] |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Density | 1.1861 g/cm³ | [1][4] |

| Boiling Point | 153.15 °C (at 760 mmHg) | [1][4] |

| 70 °C (at 80 Torr) | [1] | |

| Melting Point | N/A | [3] |

| Flash Point | 40.5 °C | [3] |

| Refractive Index | 1.4263 (estimate) | [1][4] |

| Vapor Pressure | 1.7 x 10⁻¹⁵ mmHg at 25°C | [1][4] |

Synthesis Methodologies

Several synthetic routes to Methyl 3-chloropropionate have been established, offering flexibility based on available starting materials, desired purity, and scale of production.

Fischer Esterification of 3-Chloropropionic Acid

A traditional and direct method involves the acid-catalyzed esterification of 3-chloropropionic acid with methanol.[6] This is a classic Fischer esterification, a reversible reaction driven to completion by using an excess of the alcohol or by removing the water formed.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 5-10 eq).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid, to the stirred mixture.[8]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.[8]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Methyl 3-chloropropionate.[6]

Fischer Esterification Workflow

Hydrochlorination of Methyl Acrylate

An industrially significant method involves the addition of hydrogen chloride (HCl) to methyl acrylate. This can be achieved by bubbling HCl gas through the acrylate or by generating HCl in situ. A patented method describes the in situ generation of HCl from the reaction of acetyl chloride with methanol, which then adds to the methyl acrylate.[5][9]

-

Reaction Setup: In a 500 mL reaction flask equipped with a stirrer and under a water bath to maintain temperature, charge methyl acrylate (2.0 mol), anhydrous methanol (2.4 mol), methyl acetate (50 mL), and a polymerization inhibitor such as hydroquinone (2.0 g).[9]

-

Reagent Addition: Stir the mixture to ensure homogeneity. Slowly add acetyl chloride (2.2 mol) dropwise to the flask, maintaining the temperature at approximately 25°C.[9]

-

Reaction: Continue stirring the mixture at 25°C for 12 hours. The reaction of acetyl chloride with methanol generates HCl, which subsequently adds across the double bond of methyl acrylate.[9]

-

Purification: Upon completion, the resulting mixed solution is subjected to distillation under normal or reduced pressure to isolate the Methyl 3-chloropropionate product. This method has been reported to achieve high yields (93.8%) and purity (99.5%).[9]

Synthesis via In-Situ Hydrochlorination

Key Chemical Reactions

The dual functionality of Methyl 3-chloropropionate makes it a valuable substrate for various transformations.

Nucleophilic Substitution

The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles, displacing the chloride ion.[1] This reaction is fundamental to its use as a building block.

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 3-chloropropionate (1.0 eq) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF.[10]

-

Nucleophile Addition: Add sodium azide (NaN₃, e.g., 1.5 eq) to the solution.[10]

-

Reaction: Stir the mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC or GC, observing the disappearance of the starting material.[10]

-

Work-up: Pour the reaction mixture into ice water to precipitate the product and quench any unreacted azide.[10]

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product, Methyl 3-azidopropionate, can be further purified by crystallization or chromatography if necessary.[10]

Hydrolysis

Under acidic or basic conditions, the ester moiety can be hydrolyzed to yield 3-chloropropionic acid and methanol.[1]

-

Reaction Setup: Dissolve Methyl 3-chloropropionate (1.0 eq) in a mixture of a water-miscible solvent (e.g., dioxane or THF) and water.[11]

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2.0 eq).[11]

-

Reaction: Stir the mixture at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Reduce the organic solvent volume under reduced pressure. Acidify the remaining aqueous solution with a dilute strong acid (e.g., 1M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.[11]

-

Purification: Collect the 3-chloropropionic acid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[11]

Transesterification

In the presence of an acid or base catalyst, Methyl 3-chloropropionate can react with other alcohols to form different esters, releasing methanol.[1]

Key Reactions of Methyl 3-chloropropionate

Applications in Research and Drug Development

Methyl 3-chloropropionate is a crucial intermediate in the synthesis of a variety of target molecules.

-

Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). For example, intermediates structurally related to Methyl 3-chloropropionate are employed in the synthesis of the antihypertensive drug ramipril.[6]

-

Agrochemical Industry: It serves as an intermediate in the manufacturing of pesticides and herbicides.[3]

-

Organic Synthesis: Its utility as a C3 synthon allows for its incorporation into more complex molecular architectures, particularly in the formation of heterocyclic compounds.[6]

-

Research Solvent: It has been investigated as a "greener" alternative to solvents like hexane for liquid-phase ion-pair extraction due to its lower volatility and reduced neurotoxicity.[1] It has also found use in enzymatic assays, including lipase and agarose gel assays.[2]

Safety and Handling

Methyl 3-chloropropionate is classified as a flammable liquid and vapor.[12] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[12]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[2][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[13]

This guide provides a comprehensive technical overview of Methyl 3-chloropropionate, highlighting its properties, synthesis, and applications. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 2. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 3. Cas 6001-87-2,3-CHLOROPROPIONIC ACID METHYL ESTER | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3-chloropropionate | 6001-87-2 | Benchchem [benchchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. reddit.com [reddit.com]

- 12. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 3-chloropropionate

This technical guide provides a comprehensive overview of methyl 3-chloropropionate, a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, and significant applications in research and development, particularly within the pharmaceutical industry.

Core Physicochemical Properties

Methyl 3-chloropropionate is a halogenated ester recognized for its role as a versatile building block in organic synthesis.[1] Its chemical structure and properties make it a valuable precursor for more complex molecules. The compound is a colorless to pale yellow liquid with a characteristic ester odor.[1]

Data Summary

A compilation of essential quantitative data for methyl 3-chloropropionate is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 122.55 g/mol | [1][2][3][4] |

| Molecular Formula | C₄H₇ClO₂ | [1][2][3][4] |

| IUPAC Name | methyl 3-chloropropanoate | [1][3] |

| CAS Number | 6001-87-2 | [1][2][3][4] |

| Density | 1.1861 - 1.2 g/cm³ | [1][4] |

| Boiling Point | 153 - 156 °C | [4] |

| Flash Point | 40 °C | [4] |

| InChI Key | GZGJIACHBCQSPC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC(=O)CCCl | [1][4] |

Synthesis Protocol: Fischer Esterification

The primary method for synthesizing methyl 3-chloropropionate is through Fischer esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Protocol:

-

Reactants: The key reactants are 3-chloropropionic acid and methanol.

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is typically used as a catalyst.

-

Procedure:

-

3-chloropropionic acid and an excess of methanol are combined in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the excess methanol is removed, often by rotary evaporation.

-

The remaining mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude methyl 3-chloropropionate.

-

-

Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity compound.

Applications in Research and Drug Development

Methyl 3-chloropropionate serves as a crucial intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its bifunctional nature, containing both an ester and an alkyl chloride, allows for a wide range of chemical transformations. It is used in the synthesis of pharmaceuticals such as benzalkonium chloride and phenylesteramine.

The logical workflow for utilizing this compound in a drug development pipeline typically involves several key stages, from initial synthesis to final product formulation.

Safety and Handling

According to its GHS hazard classification, methyl 3-chloropropionate is considered flammable, corrosive, and an irritant.[2] The GHS signal word is "Danger".[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the container tightly closed in a cool, dry place between 10°C and 25°C.[4]

References

Technical Guide: Physicochemical Properties of Methyl 3-Chloropropionate

This technical guide provides an in-depth overview of the key physicochemical properties of methyl 3-chloropropionate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties and provides detailed, generalized protocols for their measurement.

Core Physicochemical Data

Methyl 3-chloropropionate (C₄H₇ClO₂) is a halogenated ester recognized for its utility as a reagent and solvent in various chemical syntheses.[1] An accurate understanding of its physical properties is crucial for its effective use and for the design of experimental processes such as purification by distillation.

The boiling point and density are fundamental physical constants that are indicative of the substance's purity and are essential for process modeling and safety assessments. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Methyl 3-Chloropropionate

| Property | Value | Conditions |

| Boiling Point | 153.15–156 °C | At atmospheric pressure (760 mmHg)[1][2][3][4] |

| 70 °C | At reduced pressure (80 Torr)[2] | |

| Density | 1.1861–1.2 g/cm³ | At standard conditions[1][2][3] |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as methyl 3-chloropropionate.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] This can be determined through several methods, including distillation and the capillary method.

2.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[6]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped.

-

Place a volume of methyl 3-chloropropionate into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

-

2.1.2. Micro-Boiling Point (Capillary) Method

This technique is useful when only a small amount of the substance is available.[7]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., paraffin or silicone oil), and a means to secure the test tube and thermometer.[8][9]

-

Procedure:

-

Attach the small test tube containing a small sample of methyl 3-chloropropionate to the thermometer.

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Immerse the assembly into the heating bath.

-

Heat the bath slowly and observe the capillary tube.[8]

-

A stream of bubbles will emerge from the open end of the capillary as the air inside expands and is replaced by the vapor of the liquid.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube as the apparatus cools.[7]

-

Density is the mass of a substance per unit volume (ρ = m/V).[10] For liquids, it is typically measured using a pycnometer, a graduated cylinder, or a pipette for accurate volume measurement.[11]

-

Apparatus: A digital balance, a volumetric container with a known volume (e.g., a 10 mL graduated cylinder or pycnometer), and a thermometer.[10][12]

-

Procedure:

-

Measure and record the mass of the clean, dry volumetric container (e.g., measuring cylinder).[10]

-

Carefully add a specific volume of methyl 3-chloropropionate to the container. Record the volume accurately, reading from the bottom of the meniscus.[10]

-

Measure and record the combined mass of the container and the liquid.[10]

-

Subtract the mass of the empty container to determine the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.[13]

-

Record the temperature of the liquid, as density is temperature-dependent.[11]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid sample like methyl 3-chloropropionate.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 2. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. methyl 3-chloropropanoate, CAS No. 6001-87-2 - iChemical [ichemical.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. youtube.com [youtube.com]

- 13. homesciencetools.com [homesciencetools.com]

A Comprehensive Technical Guide on the Solubility of Methyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of methyl 3-chloropropionate (CAS No. 6001-87-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various media is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Properties of Methyl 3-chloropropionate

Methyl 3-chloropropionate is a colorless to pale yellow liquid with the chemical formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol .[2][3] Its structure, featuring both a polar ester group and a chloroalkyl chain, gives it an intermediate polarity.[2] This dual nature dictates its solubility behavior across a range of solvents.

Table 1: Physical and Chemical Properties of Methyl 3-chloropropionate

| Property | Value |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | ~1.186 - 1.2 g/cm³[4][5] |

| Boiling Point | ~153 - 156 °C[4][5] |

| Flash Point | ~40 °C[4] |

| LogP | 0.996[6] |

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior in chemical and biological systems. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]

Water Solubility

Methyl 3-chloropropionate exhibits limited or moderate solubility in water.[2][8] The polar ester functional group allows for some interaction with water molecules, but the hydrophobic chloroalkyl chain restricts extensive miscibility.[2] This moderate aqueous solubility can be advantageous in applications that require partial compatibility with water.[2]

Organic Solvent Solubility

Methyl 3-chloropropionate is generally soluble in a broad range of organic solvents.[2] Its miscibility with polar organic solvents is particularly notable.

Table 2: Qualitative Solubility of Methyl 3-chloropropionate

| Solvent Class | Solvent Example | Solubility | Reference |

| Water | Water | Limited / Moderate | [2][8] |

| Alcohols | Ethanol | Soluble | [2][8] |

| Ketones | Acetone | Soluble | [8] |

| Halogenated | Dichloromethane | Soluble | [8] |

| Ethers | Diethyl Ether | Soluble | [2] |

This broad solubility profile makes it a versatile reagent and intermediate in synthetic chemistry and extraction processes.[2]

Experimental Protocol for Solubility Determination

A reliable and standardized method is crucial for determining the solubility of a substance. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[9]

Table 3: Detailed Protocol for Shake-Flask Solubility Determination

| Step | Procedure | Detailed Methodology |

| 1. Preparation | Prepare a supersaturated mixture. | Add an excess amount of methyl 3-chloropropionate (solute) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass flask). The presence of undissolved solute is necessary to ensure saturation is reached.[9] |

| 2. Equilibration | Agitate the mixture at a constant temperature. | Place the flask in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so intense as to cause emulsification. A typical equilibration period is 24-48 hours to ensure thermodynamic equilibrium is achieved.[9] |

| 3. Phase Separation | Isolate the saturated solution from the excess solute. | Cease agitation and allow the mixture to stand undisturbed in the temperature bath for a sufficient period (e.g., 24 hours) to allow the excess solute to settle.[9] Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette. To avoid transferring any undissolved solute, filtration through a chemically inert filter (e.g., PTFE syringe filter) is highly recommended.[9] |

| 4. Analysis | Determine the concentration of the solute in the saturated solution. | Quantify the concentration of methyl 3-chloropropionate in the filtered aliquot using a validated analytical method. Suitable techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.[10] |

| 5. Calculation | Express the solubility. | Calculate the solubility based on the measured concentration and express it in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). |

Workflow and Logic Diagrams

Visualizing the experimental process can aid in understanding the logical flow and critical steps involved in solubility determination.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

This comprehensive guide provides foundational knowledge on the solubility of methyl 3-chloropropionate, essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

- 1. Cas 6001-87-2,3-CHLOROPROPIONIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 3. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-chloropropionate | SIELC Technologies [sielc.com]

- 7. education.com [education.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safety of Methyl 3-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for methyl 3-chloropropionate, a crucial intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures, supported by experimental methodologies and visual workflows to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

Methyl 3-chloropropionate is a colorless to pale yellow liquid with a characteristic odor.[1] It is an ester derived from 3-chloropropanoic acid and methanol.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| CAS Number | 6001-87-2 | [2] |

| Boiling Point | 156 °C | [2] |

| Density | 1.2 g/cm³ | [2] |

| Flash Point | 40 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |

Toxicological Information

The toxicological profile of methyl 3-chloropropionate indicates that it is a hazardous substance requiring careful handling. It is classified as a flammable liquid and causes skin, eye, and respiratory irritation.[4][5] While specific quantitative toxicity data is limited in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols for Safety Assessment

The following sections outline the methodologies for key toxicological assessments relevant to methyl 3-chloropropionate. These protocols are based on internationally recognized guidelines.

Acute Dermal Irritation/Corrosion: OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.

-

Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A dose of 0.5 mL of liquid methyl 3-chloropropionate is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

-

Confirmatory Testing: If a corrosive effect is not observed, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used.

-

Procedure: A single dose of 0.1 mL of methyl 3-chloropropionate is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of eye reactions is graded using a standardized scoring system.

-

Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.

In Vitro Respiratory Irritation Assessment

As there is no specific OECD guideline for in vitro respiratory irritation testing of this chemical, a representative protocol is described based on current scientific approaches using reconstructed human airway epithelial models.

Methodology:

-

Test System: A three-dimensional reconstructed human bronchial/tracheal epithelial model (e.g., EpiAirway™) is used. This model consists of differentiated, mucociliary epithelial cells cultured at the air-liquid interface (ALI).

-

Exposure: The test substance is applied to the apical surface of the tissue model. For volatile liquids like methyl 3-chloropropionate, a vapor exposure system is typically used to mimic inhalation.

-

Dose Range: A range of concentrations of the test substance is applied to different tissue cultures to determine a dose-response relationship.

-

Incubation: The tissues are exposed for a defined period (e.g., 1 to 6 hours).

-

Endpoint Measurement: Following exposure, cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in cell viability indicates cytotoxicity and potential for irritation.

-

Data Analysis: The concentration that reduces cell viability by 50% (IC50) is calculated to determine the irritancy potential of the substance.

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling methyl 3-chloropropionate to determine the appropriate PPE.

References

GHS hazard statements for Methyl 3-chloropropionate.

An In-depth Technical Guide to the GHS Hazard Statements for Methyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with Methyl 3-chloropropionate (CAS No. 6001-87-2). The information is compiled for professionals in research, scientific, and drug development fields who require a thorough understanding of the potential hazards for safe handling and risk assessment.

GHS Hazard Classification Summary

Methyl 3-chloropropionate is classified as a hazardous substance under GHS. The primary hazards are associated with its flammability, and its potential to cause irritation and serious damage to the skin and eyes, as well as respiratory irritation.[1][2][3][4][5] The official GHS classification and corresponding elements are summarized below.

GHS Pictograms:

| Pictogram | Description |

| 🔥 | Flame: Represents a fire hazard. |

| corrosive | Corrosion: Represents the potential for skin corrosion/burns, eye damage, or corrosion to metals. |

| ! | Exclamation Mark: Represents hazards such as irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. |

Source: GHS Classification Summaries[1][2][5]

Hazard Statements and Classification

The following table details the specific GHS hazard statements (H-statements) for Methyl 3-chloropropionate, along with their corresponding hazard class and category.

| Hazard Statement Code | Hazard Statement | Hazard Class | Hazard Category |

| H226 | Flammable liquid and vapor | Flammable liquids | Category 3 |

| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation | Category 1 |

| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |

Source: PubChem, Biosynth, ChemicalBook Safety Data Sheets[1][2][3][4][5][6][7]

Quantitative Data and Experimental Basis for Classification

The GHS classification of a chemical is based on specific criteria met through experimental testing or validated data. This section outlines the quantitative data available for Methyl 3-chloropropionate and the general experimental protocols that form the basis for its hazard classifications.

Physical Hazards

The classification of Methyl 3-chloropropionate as a Category 3 flammable liquid is determined by its flash point and boiling point.

| Physical Property | Value | GHS Classification Criteria (Category 3) |

| Flash Point | 40 °C (104 °F) | Flash point ≥ 23 °C and ≤ 60 °C |

| Boiling Point | 156 °C (313 °F) | Not a primary criterion for Category 3 when flash point is known. |

Source: Biosynth[7]

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standardized methods, such as the Pensky-Martens closed-cup test (ASTM D93) or Cleveland open-cup method (ASTM D92), are typically employed. In a closed-cup apparatus, the liquid is heated in a sealed container, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point. This data is then compared against GHS criteria to assign the appropriate flammability category.[3][8][9][10]

Health Hazards

While specific toxicological studies for Methyl 3-chloropropionate are not detailed in publicly available safety data sheets, the GHS classifications are based on standardized animal testing or substantial evidence from related compounds. The following describes the general experimental methodologies.

-

Basis for Classification: This classification is for substances that produce reversible skin irritation.[11][12]

-

General Experimental Protocol (OECD Test Guideline 404): A small amount of the test substance is applied to the shaved skin of experimental animals (typically albino rabbits) under a gauze patch for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 24, 48, and 72 hours) after patch removal.[12] A mean score of ≥ 2.3 and < 4.0 for erythema or edema across the test animals typically results in a Category 2 classification.[11][12][13]

-

Basis for Classification: This classification applies to substances that cause tissue damage in the eye or severe physical decay of vision that is not fully reversible within 21 days.[2][14][15][16] One safety data sheet also notes that Methyl 3-chloropropionate is a lachrymator, a substance that causes tearing.

-

General Experimental Protocol (OECD Test Guideline 405): A measured amount of the substance is applied to the front surface of one eye in experimental animals (usually albino rabbits). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals.[2] A substance is classified as Category 1 if it produces effects on the cornea, iris, or conjunctiva that are not expected to reverse or have not fully reversed within a 21-day observation period, or if it produces specific high scores for corneal opacity or iritis in at least 2 of 3 tested animals.[1][16]

-

Basis for Classification: This is assigned to substances that may cause respiratory tract irritation, a localized, reversible effect with symptoms like coughing, pain, and breathing difficulties.[1] The evaluation is primarily based on human data from occupational exposure or can be supported by animal studies from single or repeated dose inhalation toxicity tests.[1]

-

General Experimental Protocol (OECD Test Guideline 403): While no single validated animal test is specific for respiratory irritation, data is often derived from acute inhalation toxicity studies.[1] In these tests, animals are exposed to the substance via inhalation for a set period (e.g., 4 hours), and are observed for signs of respiratory distress and other toxic effects. Post-exposure examination of respiratory tract tissues can also provide evidence of irritation.

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Prevention | Response | Storage | Disposal |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] | P302+P352: IF ON SKIN: Wash with plenty of water.[6] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

| P233 | Keep container tightly closed.[5][6] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | P403+P235: Store in a well-ventilated place. Keep cool.[6] | |

| P240 | Ground and bond container and receiving equipment.[5][6] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | P405: Store locked up.[6] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5][6] | P317: Get medical help.[6] | ||

| P242 | Use non-sparking tools.[6] | P319: Get medical help if you feel unwell.[6] | ||

| P243 | Take action to prevent static discharges.[6] | P332+P317: If skin irritation occurs: Get medical help.[6] | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] | P362+P364: Take off contaminated clothing and wash it before reuse.[6] | ||

| P264 | Wash hands thoroughly after handling.[6] | P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] | ||

| P271 | Use only outdoors or in a well-ventilated area.[6] | |||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6] |

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a chemical substance like Methyl 3-chloropropionate according to GHS principles.

Caption: GHS classification workflow for a chemical substance.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 4. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 9. Flammable liquid - Wikipedia [en.wikipedia.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. schc.org [schc.org]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 15. shashikallada.com [shashikallada.com]

- 16. schc.org [schc.org]

Spectroscopic Analysis of Methyl 3-chloropropionate: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-chloropropionate (CAS No. 6001-87-2), a significant compound in organic synthesis.[1] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Molecular Structure and Properties:

-

Structure:

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for Methyl 3-chloropropionate, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet (t) | 2H | Cl-CH₂ - |

| ~2.85 | Triplet (t) | 2H | -CH₂ -C=O |

| ~3.70 | Singlet (s) | 3H | O-CH₃ |

Note: Predicted values based on typical chemical shifts and splitting patterns for the structure. Actual values may vary slightly. In the ¹H NMR spectrum, distinct signals correspond to the methyl ester protons and the two methylene groups.[6]

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C =O (Ester Carbonyl) |

| 52.0 | O-C H₃ (Methoxy Carbon) |

| 39.0 | -C H₂-C=O |

| 38.5 | Cl-C H₂- |

Source: Data adapted from SpectraBase.[7]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 | Medium | C-H Stretch (Alkyl) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~750 | Medium | C-Cl Stretch (Alkyl Halide) |

Note: These are characteristic frequency ranges. The exact peak positions can vary.

Mass Spectrometry (MS)

Table 4: Major Fragments in Electron Ionization (EI) Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 122/124 | 5 / 1.6 | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 87 | 100 | [M - Cl]⁺ |

| 63/65 | 35 / 11 | [CH₂CH₂Cl]⁺ |

| 59 | 55 | [COOCH₃]⁺ |

| 49 | 30 | [CH₂Cl]⁺ |

Source: Data compiled from the NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

This protocol describes the standard procedure for preparing and analyzing a liquid sample using a high-resolution NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh the sample. For ¹H NMR, 1-10 mg is generally sufficient.[8][9] For the less sensitive ¹³C NMR, a higher quantity of 5-50 mg is recommended.[8][10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][10] The solvent should not have signals that overlap with the analyte peaks.[10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[10]

-

-

Sample Filtration and Transfer:

-

To remove any particulate matter that could degrade spectral resolution, filter the solution.[8] This is typically done by passing the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a 5 mm NMR tube.[8]

-

The final volume in the NMR tube should result in a column height of about 4-5 cm.[8][11]

-

-

Instrumental Analysis:

-

Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer's spinner turbine.[10]

-

Insert the sample into the NMR magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks.[10]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[10]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[10]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

IR Spectroscopy Protocol (Neat Liquid)

For pure liquid samples like Methyl 3-chloropropionate, the "neat" film method is straightforward and common.[12]

-

Sample Preparation (Salt Plate Method):

-

Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13]

-

Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one plate.[12][13]

-

Carefully place the second plate on top, spreading the liquid into a thin, even film between the plates.[13] Avoid introducing air bubbles.

-

-

Sample Preparation (ATR Method):

-

Instrumental Analysis:

-

Place the prepared sample holder (salt plate sandwich or ATR unit) into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]

-

Acquire the spectrum of the sample.

-

After analysis, thoroughly clean the salt plates with a dry solvent (like acetone) or the ATR crystal and return them to storage.[12][13]

-

Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing liquid samples.[16]

-

Sample Preparation:

-

Solubilization: Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[17]

-

Dilution: Dilute the sample to an appropriate concentration to avoid detector saturation.

-

Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the LC system.

-

-

Instrumental Analysis:

-

Chromatography: Inject the prepared sample into the LC system. The sample is passed through a chromatographic column (e.g., C18 reverse-phase) which separates the analyte from any impurities. A typical mobile phase might consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[18]

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for polar organic molecules.[16]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[16]

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Caption: Workflow from sample preparation to structural confirmation.

References

- 1. chembk.com [chembk.com]

- 2. Propanoic acid, 3-chloro-, methyl ester [webbook.nist.gov]

- 3. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 4. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 6. Methyl 3-chloropropionate | 6001-87-2 | Benchchem [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. homework.study.com [homework.study.com]

- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. organomation.com [organomation.com]

- 18. Methyl 3-chloropropionate | SIELC Technologies [sielc.com]

Commercial Availability and Technical Guide to Methyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-chloropropionate, a versatile chemical intermediate. The document details its commercial availability from various suppliers, presents key technical data in a comparative format, and outlines experimental protocols for its synthesis and analysis.

Introduction

Methyl 3-chloropropionate (CAS No. 6001-87-2) is a chlorinated ester of propanoic acid with the molecular formula C₄H₇ClO₂.[1][2] It is a colorless to pale yellow liquid with a characteristic odor.[2] This compound serves as a valuable building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and fragrance industries.[3] Notably, it has been explored as a greener alternative to traditional solvents like hexane for liquid phase ion-pair extraction due to its lower volatility and reduced environmental impact.[2]

Commercial Availability and Suppliers

Methyl 3-chloropropionate is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity levels and pricing can vary between suppliers.

Table 1: Prominent Suppliers of Methyl 3-chloropropionate

| Supplier | Purity | Available Quantities | Indicative Pricing |

| Biosynth | >98% | 100 g | $250.00[4] |

| Key Organics | >98% | 1 g, 5 g | £310.00 (1 g), £647.00 (5 g)[5] |

| CymitQuimica | Min. 95% | Inquire for details | Inquire for details[6] |

| Benchchem | Typically 95% | Inquire for details | Inquire for details[1] |

| Simson Pharma Limited | High Quality (with CoA) | Inquire for details | Inquire for details |

| Smolecule | Research Grade | Inquire for details | Inquire for details[2] |

Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.

A broader search on chemical procurement platforms like PINPOOLS reveals a larger list of over 27 potential suppliers globally, including companies in Germany, the United States, China, and India.[4]

Technical Specifications

A comprehensive understanding of the physicochemical properties of Methyl 3-chloropropionate is crucial for its effective application in research and development.

Table 2: Physicochemical Properties of Methyl 3-chloropropionate

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | [1][2][7] |

| Molecular Weight | 122.55 g/mol | [1][2][7] |

| CAS Number | 6001-87-2 | [1][2][7] |

| IUPAC Name | methyl 3-chloropropanoate | [1][2][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 153.15 °C to 156 °C | [2][4] |

| Density | 1.1861 g/cm³ to 1.2 g/cm³ | [2][4] |

| Flash Point | 40 °C to 40.5 °C | [4] |

| Refractive Index | ~1.4263 | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [2] |

Experimental Protocols

Synthesis of Methyl 3-chloropropionate via Acrylate Method

A common and efficient method for the synthesis of Methyl 3-chloropropionate involves the reaction of methyl acrylate with a source of hydrogen chloride. A patented method describes a process that generates HCl in situ, which then reacts with methyl acrylate.[8]

Experimental Protocol:

-

Reaction Setup: In a 500 ml reaction flask equipped with a stirrer and under a water bath for temperature control, add methyl acrylate (172.0g, 2 mol), anhydrous methanol (72.0g, 2.4 mol), 50 ml of methyl acetate (as a solvent), and 2.0g of hydroquinone (as a polymerization inhibitor).[8]

-

Addition of Acetyl Chloride: Stir the mixture to ensure uniformity. Slowly add acetyl chloride (172.7g, 2.2 mol) dropwise to the reaction mixture. The acetyl chloride reacts with methanol to generate hydrogen chloride in situ.[8]

-

Reaction: Continue to stir the mixture at 25°C for 12 hours.[8]

-

Purification: After the reaction is complete, the resulting mixed solution containing Methyl 3-chloropropionate is purified by distillation under normal or reduced pressure to yield the final product.[8] This method has been reported to achieve a yield of 93.8% with a purity of 99.5%.[8]

Analysis by High-Performance Liquid Chromatography (HPLC)

Methyl 3-chloropropionate can be analyzed using reverse-phase HPLC. The following is a general protocol based on available information for similar compounds.[9]

Experimental Protocol:

-

Column: A Newcrom R1 reverse-phase HPLC column is suitable for this analysis.[9]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. For standard HPLC, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]

-

Sample Preparation: Dissolve a known amount of Methyl 3-chloropropionate in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

-

Injection: Inject a defined volume of the sample onto the HPLC system.

-

Detection: Monitor the elution of the compound using a suitable detector, such as a UV detector.

-

Quantification: The concentration of Methyl 3-chloropropionate in a sample can be determined by comparing its peak area to the calibration curve generated from the standards.

Application as an Extraction Solvent

Methyl 3-chloropropionate has been identified as a promising "green" alternative to traditional extraction solvents like hexane.[2] It can be employed in liquid-liquid extraction to isolate organic compounds from aqueous matrices.

General Protocol for Liquid-Liquid Extraction:

-

Sample Preparation: Prepare the aqueous sample containing the analyte of interest.

-

Solvent Addition: In a separatory funnel, add a specific volume of Methyl 3-chloropropionate to the aqueous sample.

-

Extraction: Shake the separatory funnel vigorously for a set period to facilitate the partitioning of the analyte from the aqueous phase to the organic phase (Methyl 3-chloropropionate).

-

Phase Separation: Allow the two phases to separate. The denser Methyl 3-chloropropionate layer will be the bottom layer.

-

Collection: Carefully drain the organic layer containing the extracted analyte.

-

Further Analysis: The collected organic phase can then be concentrated and analyzed using techniques such as GC-MS or HPLC.

References

- 1. Methyl 3-chloropropionate | 6001-87-2 | Benchchem [benchchem.com]

- 2. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Methyl 3-chloropropionate | CymitQuimica [cymitquimica.com]

- 7. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 9. Separation of Methyl 3-chloro-3-oxopropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Isomers of C4H7ClO2: Properties, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C4H7ClO2. Halogenated organic molecules are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or pharmacologically active compounds. Understanding the diverse structures, properties, and reactivities of these isomers is crucial for their application in synthesis and for predicting their biological effects. This document details the IUPAC nomenclature, physicochemical properties, representative synthesis protocols, and a key mechanistic pathway relevant to the toxicology and potential pharmacological action of this class of compounds.

Isomers and Physicochemical Properties

The molecular formula C4H7ClO2 accommodates a variety of functional groups, leading to numerous structural and stereoisomers. The primary classes include chlorinated carboxylic acids, esters, and cyclic ethers. The position of the chlorine atom and the arrangement of the carbon skeleton significantly influence the chemical and physical properties of each isomer.

A summary of the major structural isomers and their key physical properties is presented below.

| IUPAC Name | Structure | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Carboxylic Acids | |||||

| 2-Chlorobutanoic acid[1] | CH₃CH₂CHClCOOH | Carboxylic Acid | 193-194 | -12 | 1.198 |

| 3-Chlorobutanoic acid | CH₃CHClCH₂COOH | Carboxylic Acid | 200 (dec.) | 39-42 | 1.186 |

| 4-Chlorobutanoic acid[2][3] | ClCH₂(CH₂)₂COOH | Carboxylic Acid | 196 (at 22 mmHg) | 12-16 | 1.24 |

| 2-Chloro-2-methylpropanoic acid[4][5][6][7] | (CH₃)₂CClCOOH | Carboxylic Acid | 193 | 27-31 | 1.217 |

| 3-Chloro-2-methylpropanoic acid[8][9] | ClCH₂CH(CH₃)COOH | Carboxylic Acid | 114-116 (at 13 mmHg) | N/A | 1.21 |

| Esters | |||||

| Methyl 2-chloropropanoate[10] | CH₃CHClCOOCH₃ | Ester | 132-133 | N/A | 1.146 |

| Methyl 3-chloropropanoate[9][11][12][13] | ClCH₂CH₂COOCH₃ | Ester | 153-156 | N/A | 1.186 |

| Ethyl 2-chloroacetate[1][14][15] | ClCH₂COOCH₂CH₃ | Ester | 143-146 | -26 | 1.145 |

| 1-Chloroethyl acetate[16][17][18] | CH₃COOCHClCH₃ | Ester | 120-124 | N/A | 1.08 |

| 2-Chloroethyl acetate[19][20][21] | CH₃COOCH₂CH₂Cl | Ester | 145 | N/A | 1.16 |

| Chloromethyl propanoate[12][22][23][24] | CH₃CH₂COOCH₂Cl | Ester | 105.7 | N/A | 1.119 |

| Cyclic Ethers | |||||

| 2-(Chloromethyl)-1,3-dioxolane[20] | C₄H₇ClO₂ | Cyclic Ether | 79-80 (at 25 mmHg) | N/A | 1.27 |

Note: Data is compiled from various sources and may represent values for racemic mixtures unless otherwise specified. "N/A" indicates that reliable data was not available.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to scientific research. Below are representative protocols for the synthesis of key isomers.

Protocol 1: Synthesis of 2-Chlorobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The alpha-halogenation of carboxylic acids is a classic transformation, providing direct access to α-halo acids.

Materials:

-

Butyric acid (1 mole)

-

Red phosphorus (0.038 mole)

-

Phosphorus pentachloride (0.006 mole)

-

Iodine (0.005 mole, catalyst)

-

Chlorine gas (1 mole)

-

Distilled water

Procedure: [19]

-

A mixture of butyric acid, iodine, red phosphorus, and phosphorus pentachloride is added to a reaction vessel equipped with a stirrer, gas inlet, and condenser.

-

The mixture is heated to 100°C with constant stirring and illumination from a 200-W lamp.

-

Chlorine gas is bubbled through the reaction mixture at a steady rate.

-

Upon completion of the reaction (monitored by appropriate analytical methods, e.g., GC), the reaction is cooled.

-

A small amount of water is carefully added to hydrolyze any remaining acid chloride.

-

The crude product is purified by fractional distillation under reduced pressure (b.p. 104.2°C at 20 mmHg) to yield pure 2-chlorobutanoic acid.[19]

Protocol 2: Synthesis of 4-Chlorobutanoic Acid from γ-Butyrolactone

This protocol demonstrates the ring-opening of a lactone to form a functionalized carboxylic acid.

Materials:

-

γ-Butyrolactone (86 g)

-

Silicotungstic acid (5 g, catalyst)

-

20% Hydrochloric acid (200 g)

Procedure:

-

To a flask containing γ-butyrolactone at room temperature, add silicotungstic acid with continuous stirring.

-

Slowly add the 20% hydrochloric acid solution to the mixture while maintaining stirring.

-

Continue the reaction at room temperature for 2 hours. The reaction progress can be monitored by GC to confirm the consumption of γ-butyrolactone.

-

Upon completion, the reaction mixture is allowed to stand and separate into layers.

-

The lower organic layer, containing the 4-chlorobutanoic acid product, is collected. The upper aqueous layer can be extracted to recover any dissolved product.

-

The collected product is washed and can be further purified by distillation.

Protocol 3: Synthesis of Ethyl 2-Chloroacetate via Fischer Esterification

Fischer esterification is a fundamental method for preparing esters from carboxylic acids and alcohols.

Materials: [9]

-

Chloroacetic acid (1 mole)

-

Ethanol (1.05 - 1.1 moles)

-

Concentrated sulfuric acid (catalyst)

-

Benzene (for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure: [3]

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal), combine chloroacetic acid and ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux for 3-6 hours. The reaction is driven to completion by removing the water formed, either by using an excess of ethanol or by azeotropic distillation with benzene.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with cold water and saturated sodium bicarbonate solution (to neutralize the acid catalyst) until the aqueous layer is neutral or slightly basic.

-

The organic layer is separated, dried over anhydrous calcium chloride, and filtered.

-

The final product is purified by distillation, collecting the fraction boiling at 144-146°C to yield pure ethyl 2-chloroacetate.

Core Biological Mechanism: Inhibition of Cellular Metabolism

For drug development professionals, understanding the mechanism of action and potential toxicity of a chemical class is paramount. While specific signaling pathways for each C4H7ClO2 isomer are not extensively documented, a well-established mechanism of toxicity for α-chloro short-chain carboxylic acids involves the disruption of core energy metabolism. This action is primarily due to the irreversible inhibition of key enzymes.

The monochloroacetate anion, a metabolite or analogue of these compounds, is known to inhibit enzymes crucial for both glycolysis and the tricarboxylic acid (TCA) cycle.[11] This leads to a severe deficit in ATP production and an accumulation of metabolic intermediates like lactate, causing metabolic acidosis.[4][11] Key enzymatic targets include Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Pyruvate Dehydrogenase Kinase (PDK), and α-Ketoglutarate Dehydrogenase.

Caption: Generalized pathway of metabolic inhibition by chloroacetates.

The diagram above illustrates how chloroacetate, a representative compound of this class, inhibits key enzymes in glycolysis and the TCA cycle. This disruption blocks the efficient production of ATP and shunts pyruvate towards lactate, leading to cellular energy crisis and acidosis, a common mechanism of toxicity for α-haloacids.

Experimental Workflow: Synthesis and Purification

The logical flow for producing and isolating a target compound is critical. The following diagram outlines a typical workflow for the Fischer esterification of a chloro-carboxylic acid, a common procedure for accessing ester isomers of C4H7ClO2.

Caption: General workflow for synthesis and purification via Fischer Esterification.

References